3,5-Difluoro-4-isopropoxyphenylboronic acid
Description
3,5-Difluoro-4-isopropoxyphenylboronic acid (CAS: 1451390-93-4, MFCD: MFCD20231442) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, an isopropoxy group at the 4-position, and a boronic acid (-B(OH)₂) functional group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions . It is available commercially with a purity of 98% (Combi-Blocks catalog), making it suitable for pharmaceutical and materials science applications where high-precision synthesis is critical .
Properties
IUPAC Name |
(3,5-difluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBRMCUHPYPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-isopropoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., DMF), and aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound. In oxidation reactions, the product could be a phenol derivative, while reduction reactions may yield a hydrocarbon .
Scientific Research Applications
3,5-Difluoro-4-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Analogues
Key Observations:
Hydroxyl-substituted analogues (e.g., 3,5-Difluoro-4-hydroxyphenylboronic acid) exhibit higher polarity and lower stability under acidic conditions due to the -OH group, limiting their utility in non-aqueous systems .
Fluorine Positioning :
- Compounds like 3,4-Difluoro-2-isopropoxyphenylboronic acid (CAS: 1451390-92-3) demonstrate how fluorine placement alters electronic properties. The 3,5-difluoro configuration in the target compound enhances electron-withdrawing effects, stabilizing the boronic acid group and facilitating transmetalation in Suzuki reactions .
Performance in Cross-Coupling Reactions
Table 2: Comparative Reactivity Data (Hypothetical Model)
| Compound | Reaction Yield (%) | Optimal Temperature (°C) | Stability in Air |
|---|---|---|---|
| This compound | 92 | 60 | Moderate |
| (3,5-Difluoro-4-methoxyphenyl)boronic acid | 85 | 50 | High |
| (3-Ethoxy-4-fluorophenyl)boronic acid | 78 | 70 | Low |
- Target Compound Advantages :
Commercial Availability and Cost
- The target compound is priced at a premium (5g listed by CymitQuimica as "To inquire") compared to analogues like (3,5-Difluoro-4-methoxyphenyl)boronic acid, which is more widely available but lacks the isopropoxy group’s synthetic advantages .
Biological Activity
3,5-Difluoro-4-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by the presence of fluorine atoms and an isopropoxy group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C10H12B F2O3
- CAS Number : 1451390-93-4
- Molecular Weight : 229.01 g/mol
The structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.
The biological activity of boronic acids often involves their interaction with enzymes, particularly proteases and kinases. The boronic acid moiety can reversibly bind to the active sites of these enzymes, inhibiting their activity. This mechanism has been exploited in the design of drugs targeting various diseases, including cancer and diabetes.
Anticancer Activity
Research has demonstrated that boronic acid derivatives can exhibit anticancer properties through various mechanisms:
- Proteasome Inhibition : Boronic acids have been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, studies on related compounds indicate that modifications in the boronic acid structure can enhance proteasome inhibition .
- Targeting Kinases : Compounds like this compound may interact with specific kinases involved in cancer signaling pathways. By inhibiting these kinases, the compound could potentially disrupt tumor growth and metastasis.
Anti-inflammatory Effects
Boronic acids have also been investigated for their anti-inflammatory properties. The ability to modulate enzyme activity involved in inflammatory pathways suggests potential therapeutic applications in conditions such as rheumatoid arthritis or chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Fluorine Substitution : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
- Isopropoxy Group : This group may influence the compound's solubility and interaction with biological targets.
Research indicates that variations in these substituents can significantly affect the potency and selectivity of boronic acid derivatives against specific enzymes .
Case Studies
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A study examining the inhibitory effects of various boronic acids on DPP-IV found that certain derivatives exhibited significant inhibition, correlating with structural modifications similar to those present in this compound .
- Proteasome Inhibition : Another investigation demonstrated that boronic acid derivatives could effectively inhibit proteasomal activity in cancer cell lines, leading to reduced cell viability and increased apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-difluoro-4-isopropoxyphenylboronic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling precursors or halogen-lithium exchange followed by boronation. For purity ≥97%, column chromatography with silica gel (hexane/ethyl acetate gradient) is effective. Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediates . Cold storage (0–6°C) post-synthesis minimizes decomposition, as observed in related fluorophenylboronic acids .
Q. How should researchers characterize this boronic acid to confirm structural integrity?
- Methodology : Use multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to verify substituent positions and boron connectivity. X-ray diffraction (XRD) resolves crystal structure ambiguities, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-validate with IR spectroscopy for functional groups (e.g., B–O vibrations at ~1340 cm<sup>-1</sup>) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : Its boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize conditions by testing palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K2CO3 or CsF) in anhydrous THF at 60–80°C. Fluorine substituents may enhance electrophilicity, improving coupling yields with electron-rich aryl halides .
Advanced Research Questions
Q. How do the fluorine and isopropoxy substituents influence electronic properties and reactivity?
- Methodology : Computational studies (DFT) quantify electron-withdrawing effects of fluorine and steric hindrance from isopropoxy. Compare Hammett σpara values for substituents. Experimentally, assess Lewis acidity via Gutmann-Beckett method (Δ<sup>31</sup>P NMR shift with Et3PO) to evaluate boron center electrophilicity .
Q. What stability challenges arise under varying pH or temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Monitor hydrolysis in buffered solutions (pH 3–10) via HPLC. Fluorine groups may reduce boron oxidation but increase sensitivity to basic conditions.
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds. Store at 0–6°C in inert atmospheres to prevent boroxine formation .
Q. How can researchers resolve contradictions in catalytic activity data across studies?
- Methodology : Replicate experiments under standardized conditions (solvent purity, catalyst loading, moisture control). Use <sup>11</sup>B NMR to detect boronate ester formation, which may explain variability. Cross-reference with Childs’ method for Lewis acidity to correlate reactivity trends .
Q. What strategies optimize this compound’s use in frustrated Lewis pair (FLP) systems?
- Methodology : Pair with sterically hindered bases (e.g., 2,6-lutidine) to form FLPs. Test small-molecule activation (e.g., H2 or CO2) via gas uptake measurements. Adjust isopropoxy group bulkiness to modulate steric effects and enhance catalytic turnover .
Key Recommendations
- Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent boronic acid degradation.
- Data Validation : Combine multiple characterization techniques (NMR, XRD, HRMS) to address structural ambiguities.
- Advanced Applications : Explore FLP chemistry and substituent engineering to expand catalytic utility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
